1-[2-(Aminomethyl)butyl]-3-bromobenzene
Description
1-[2-(Aminomethyl)butyl]-3-bromobenzene is an aromatic compound featuring a brominated benzene ring substituted with a butyl chain containing an aminomethyl group. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in pharmaceutical intermediate preparation . Its bromine atom enables electrophilic substitution reactions, while the primary amine group facilitates nucleophilic interactions.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-2-9(8-13)6-10-4-3-5-11(12)7-10/h3-5,7,9H,2,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPLZUDQKMLNDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Aminomethyl)butyl]-3-bromobenzene can be achieved through several synthetic routes. One common method involves the bromination of 3-bromobenzyl chloride followed by a nucleophilic substitution reaction with 1-butanamine . The reaction conditions typically include the use of a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[2-(Aminomethyl)butyl]-3-bromobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. Common reagents for these reactions include sodium hydroxide and ammonia.
Oxidation Reactions: The aminomethylbutyl group can be oxidized to form corresponding amides or nitriles. Reagents like potassium permanganate or chromium trioxide are often used for these oxidation reactions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield phenols, while oxidation reactions with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
1-[2-(Aminomethyl)butyl]-3-bromobenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound can be used as a probe to study biological processes involving amine and bromine functionalities. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as an intermediate in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-[2-(Aminomethyl)butyl]-3-bromobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the aminomethylbutyl group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely, from nucleophilic substitution reactions in organic synthesis to interactions with biological macromolecules in medicinal chemistry.
Comparison with Similar Compounds
1-(((S)-2-(Bromomethyl)-3-methylbutoxy)methyl)benzene (CAS 172901-00-7)
Structural Differences :
- Backbone: Contains a bromomethyl group and an ether linkage (butoxy group) instead of an aminobutyl chain.
- Stereochemistry : The (S)-configuration at the bromomethyl-bearing carbon introduces chirality, absent in the target compound.
Physicochemical Properties :
- Solubility : Higher lipophilicity due to the ether group compared to the amine-containing target compound, which may exhibit better solubility in polar aprotic solvents .
- Reactivity : The bromomethyl group undergoes nucleophilic substitution more readily than the target’s bromobenzene, but the absence of an amine limits its utility in reactions requiring basicity (e.g., Schiff base formation).
Applications : Primarily used as a pharmaceutical intermediate, with applications in asymmetric synthesis .
Safety : Classified as hazardous under GHS guidelines, requiring ventilation and protective equipment during handling .
2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene
Structural Differences :
- Core Structure : A cyclohexene ring fused with a bromomethyl-substituted benzene, contrasted with the simpler bromobenzene backbone of the target.
- Substituents: Methoxy and pentyl groups enhance steric bulk, reducing reactivity compared to the target’s aminomethyl group.
2-(Aminomethyl)piperidine (CAS 22990-77-8)
Structural Differences :
- Ring System : A piperidine (six-membered amine ring) instead of a benzene ring.
- Functional Groups: Shares the aminomethyl group but lacks halogenation.
Reactivity :
- The aliphatic amine is more basic than the target’s primary amine, enabling stronger nucleophilic character.
- Lacks bromine, limiting utility in cross-coupling reactions (e.g., Suzuki-Miyaura).
Safety : Classified as a laboratory chemical with risks of skin/eye irritation; requires inert storage conditions .
Biological Activity
1-[2-(Aminomethyl)butyl]-3-bromobenzene (CAS No. 1250487-78-5) is an organic compound notable for its potential biological activity and applications in medicinal chemistry. This compound features a bromine atom on the aromatic ring and an aminomethylbutyl side chain, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for its application in drug development and other scientific research.
This compound undergoes several types of chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines under suitable conditions, facilitating the formation of various derivatives.
- Oxidation Reactions : The aminomethylbutyl group can oxidize to form corresponding amides or nitriles, utilizing reagents like potassium permanganate.
- Reduction Reactions : The compound can be reduced to yield amines or alcohols, commonly using reducing agents like lithium aluminum hydride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom enhances the compound's lipophilicity, potentially improving membrane permeability and binding affinity to biological macromolecules. The aminomethylbutyl group may facilitate interactions that influence signaling pathways or metabolic processes.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Enzyme Inhibition : Preliminary studies have suggested that this compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation in pharmacology.
- Antimicrobial Properties : Some derivatives of similar compounds have shown antimicrobial activity, indicating potential applications in treating infections.
- Cytotoxic Effects : Studies on structurally related compounds have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of a specific enzyme by this compound, researchers reported significant inhibition at concentrations as low as 10 μM. The inhibition was found to be dose-dependent, indicating that the compound could serve as a lead for developing enzyme inhibitors targeting metabolic disorders.
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of related compounds. It was found that certain derivatives exhibited effective inhibition against Gram-positive bacteria. While specific data on this compound is limited, the structural similarities suggest potential for similar activity.
Comparative Analysis
To better understand the significance of this compound's biological activity, a comparison with related compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-[2-(Aminomethyl)butyl]-4-bromobenzene | Para-substituted bromobenzene | Potentially different reactivity |
| 1-[2-(Aminomethyl)butyl]-3-chlorobenzene | Chlorinated analog | Variations in enzyme interactions |
| 1-[2-(Aminomethyl)butyl]-3-fluorobenzene | Fluorinated analog | Altered binding affinities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
